4-Benzamidohexanoic acid

Description

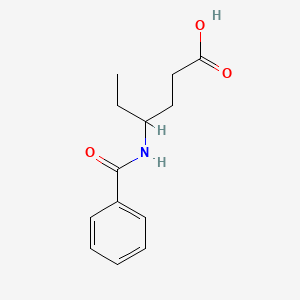

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzamidohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-11(8-9-12(15)16)14-13(17)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUYXKGGLOADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzamidohexanoic Acid and Its Analogues

Established Synthetic Routes and Optimizations

The foundational methods for synthesizing 4-benzamidohexanoic acid and its analogues rely on well-understood, robust chemical reactions that can be optimized for yield and purity. These include both solution-phase and solid-phase approaches, alongside emerging biocatalytic methods.

Solution-Phase Synthesis Approaches

Solution-phase synthesis represents the most traditional and widely applied method for creating amide bonds, which form the core structure of this compound. The fundamental reaction involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

The most common approach is a variation of the Schotten-Baumann reaction, where 4-aminohexanoic acid is reacted with an activated form of benzoic acid, typically benzoyl chloride. The reaction is conducted in a suitable solvent, often a non-reactive chlorinated solvent like dichloromethane (B109758) (CH2Cl2) or an aqueous basic solution. scirp.org An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium hydroxide), is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from benzoic acid and 4-aminohexanoic acid, avoiding the need to prepare the more reactive acid chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods are known for their mild conditions and high yields.

Table 1: Comparison of Common Solution-Phase Coupling Methods for Amide Synthesis

| Method | Activating Agent | Typical Solvent | Conditions | Key Advantages |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dichloromethane, Toluene | 0°C to room temp. | High reactivity, cost-effective. |

| Peptide Coupling | EDC, DCC, HATU, HOBt | DMF, Dichloromethane | Room temp. | Mild conditions, high yields, low racemization. scirp.org |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis, a cornerstone of combinatorial chemistry and peptide synthesis, offers significant advantages for the preparation of libraries of this compound analogues. nih.gov This methodology involves anchoring a starting material to an insoluble polymer resin and performing sequential reactions. The key benefits include simplified purification, as excess reagents and byproducts are simply washed away from the resin-bound product.

In a typical solid-phase synthesis of a this compound analogue, the process would be:

Resin Loading: The starting amino acid, 4-aminohexanoic acid, is covalently attached to a solid support, such as a Wang or Rink amide resin, via its carboxyl group.

Deprotection: If the amine group of the resin-bound amino acid is protected (e.g., with an Fmoc or Boc group), it is removed to expose the free amine.

Coupling: A solution of the desired carboxylic acid (e.g., a substituted benzoic acid) is added along with a coupling agent (like HBTU or HATU) to form the amide bond.

Cleavage: Once the synthesis is complete, the final product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

This approach is highly amenable to automation and allows for the rapid generation of numerous distinct analogues by varying the carboxylic acid used in the coupling step. nih.gov Recent advancements have focused on developing greener solvent systems for solid-phase synthesis, such as replacing traditional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org

Chemo-Enzymatic and Biocatalytic Syntheses

Chemo-enzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of traditional chemical reactions. nih.gov Enzymes can operate under mild conditions of temperature and pH, often exhibiting high regio- and stereoselectivity that is difficult to achieve with conventional chemistry. nih.gov

For the synthesis of this compound, a lipase (B570770) enzyme could be used to catalyze the amidation reaction between an ester of benzoic acid (e.g., methyl benzoate) and 4-aminohexanoic acid. This approach avoids the use of harsh reagents and can lead to cleaner reaction profiles.

Furthermore, whole-cell biocatalysis presents a sustainable route to producing key precursors. For instance, engineered Escherichia coli strains have been developed to synthesize aromatic carboxylic acids like 4-hydroxybenzoic acid from renewable feedstocks. nih.gov Such bio-based precursors could then be incorporated into a chemical synthesis workflow. A proposed two-step chemo-enzymatic process might involve the lipase-catalyzed epoxidation of a precursor followed by microbial oxidation to yield a functionalized analogue. researchgate.net This integration of biological and chemical steps opens new avenues for creating complex molecules efficiently. nih.gov

Advanced Synthetic Strategies and Innovations

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, modern synthetic strategies increasingly leverage enabling technologies like microwave irradiation and continuous flow systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including amide bond formation. ijprdjournal.com By using microwave irradiation, a reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction time, increased product yields, and improved purity. ijprdjournal.comyoutube.com

In the context of this compound, the reaction between 4-aminohexanoic acid and benzoic acid (or its derivative) can be completed in minutes under microwave heating, compared to several hours required for conventional heating. ucl.ac.be This efficiency is particularly valuable for high-throughput synthesis and the rapid generation of compound libraries. arkat-usa.org The technique has been successfully applied to the synthesis of various bioactive molecules, including enzyme inhibitors and other pharmaceutical agents, demonstrating its broad applicability. ucl.ac.benih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours ijprdjournal.com |

| Energy Input | Conductive heating, slow, non-uniform | Dielectric heating, rapid, uniform youtube.com |

| Yield | Often moderate to good | Often improved due to reduced side reactions ijprdjournal.com |

| Purity | Variable, may require extensive purification | Often higher, cleaner reaction profiles arkat-usa.org |

Flow Chemistry Techniques

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. uc.ptscielo.br

The synthesis of this compound is well-suited for a flow process. A typical setup would involve pumping two separate streams—one containing 4-aminohexanoic acid and a base, and the other containing benzoyl chloride—into a T-mixer where they combine. The resulting stream then passes through a heated reactor coil where the reaction occurs. The residence time in the reactor can be precisely controlled by adjusting the flow rate. nih.gov

This approach allows for the safe handling of highly reactive intermediates and exothermic reactions. Amide formation is one of the most common reactions successfully translated from batch to flow conditions in the pharmaceutical industry. nih.gov The modular nature of flow systems also permits the integration of multiple reaction steps and in-line purification, creating a seamless and highly efficient manufacturing process. thieme-connect.de

Asymmetric Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest due to the often stereospecific nature of biological activity. Asymmetric synthesis aims to produce a single enantiomer, avoiding the need for chiral resolution of a racemic mixture. Several catalytic asymmetric methodologies applicable to the synthesis of chiral γ-amino acids and their derivatives, such as chiral this compound analogues, have been developed.

One prominent approach involves the asymmetric functionalization of γ-lactams (pyrrolidin-2-ones), which are cyclic precursors to γ-amino acids. chim.itacs.org Catalytic enantioselective methods for preparing γ-lactams include the use of N-heterocyclic carbenes (NHCs) and transition-metal catalysis. acs.org For instance, nickel-catalyzed asymmetric 1,4-arylcarbamoylation of unactivated 1,3-dienes tethered on carbamoyl (B1232498) fluoride (B91410) provides a route to chiral quaternary α-alkenylated pyrrolidinones. chinesechemsoc.org Another strategy involves the Lewis base-catalyzed sulfenoamidation of alkenes, where a chiral Lewis base activates a sulfur electrophile to generate an enantioenriched thiiranium ion intermediate that cyclizes to form γ-lactams with high enantioselectivity. acs.org

Organocatalysis offers a powerful metal-free alternative for the asymmetric synthesis of γ-amino acid precursors. Chiral amine-boronic acid cooperative catalysts have been employed in the enantioselective 1,4-addition of cycloalkanones to α,β-unsaturated carboxylic acids, yielding 1,4-adducts that can be further transformed into chiral γ-amino acids. ubc.ca Additionally, chiral aldehyde catalysis, mimicking biological amino acid metabolism, has been effective in the asymmetric functionalization of N-unprotected amino acid esters. frontiersin.org

Biocatalysis represents another green and highly selective approach. Enzymes such as transaminases and dehydrogenases can be used for the asymmetric synthesis of chiral amines and amino acids. For example, engineered glutamate (B1630785) dehydrogenase has been utilized for the sustainable synthesis of (R)-4-aminopentanoic acid from levulinic acid with high enantiomeric excess. acs.org Such enzymatic methods are often highly stereoselective and operate under mild conditions.

The following table summarizes some catalytic systems that have been successfully applied in the asymmetric synthesis of chiral γ-amino acids and related structures, which could be adapted for the synthesis of chiral this compound analogues.

| Catalyst Type | Reaction Type | Substrate Example | Product Type | Key Features |

| Chiral Lewis Base | Sulfenoamidation of Alkenes | β,γ-Unsaturated Sulfonyl Carboxamide | γ-Lactam | High enantioselectivity, mild conditions. acs.org |

| Nickel/Chiral Ligand | 1,4-Arylcarbamoylation | 1,3-Diene tethered on Carbamoyl Fluoride | α-Alkenylated Pyrrolidinone | Access to quaternary stereocenters. chinesechemsoc.org |

| Chiral Amine-Boronic Acid | 1,4-Addition | α,β-Unsaturated Carboxylic Acid | 1,4-Adduct | Cooperative catalysis, high enantioselectivity. ubc.ca |

| Chiral Aldehyde | α-Functionalization | N-Unprotected Amino Acid Ester | Functionalized Amino Acid | Biomimetic, good stereocontrol. frontiersin.org |

| Engineered Enzyme | Reductive Amination | Levulinic Acid | Chiral γ-Amino Acid | High enantiomeric excess, sustainable. acs.org |

Green Chemistry Principles in Synthesis Evaluation

The application of green chemistry principles is essential for developing sustainable synthetic processes. Various metrics have been established to quantify the environmental performance of chemical reactions and processes, enabling the comparison of different synthetic routes and the identification of areas for improvement.

Atom Economy (AE) , developed by Barry Trost, is a theoretical measure of the efficiency of a chemical reaction in converting reactant atoms into the desired product. chiralpedia.com It is calculated as:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

A higher atom economy indicates a more efficient reaction with less waste generation at the molecular level.

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants used and the mass of the product obtained:

RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%

PMI = Total Mass of All Inputs (kg) / Mass of Final Product (kg)

A lower PMI value signifies a more sustainable and efficient process. The pharmaceutical industry has adopted PMI as a key metric to benchmark the greenness of manufacturing processes. acsgcipr.orgacsgcipr.org

The Environmental Factor (E-Factor) , proposed by Roger Sheldon, quantifies the amount of waste generated per unit of product. continuuspharma.comrsc.org It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor highlights the waste produced, and a lower value is desirable. The pharmaceutical industry, which historically has had high E-factors, is actively working to reduce waste generation. libretexts.orglibretexts.org

The relationship between PMI and E-Factor is: PMI = E-Factor + 1 . continuuspharma.com

The following table provides a hypothetical comparison of two synthetic routes to a this compound analogue using these metrics.

| Metric | Route A (Traditional) | Route B (Greener) |

| Atom Economy | 65% | 85% |

| Reaction Mass Efficiency | 50% | 75% |

| Process Mass Intensity (PMI) | 150 kg/kg | 50 kg/kg |

| E-Factor | 149 kg/kg | 49 kg/kg |

The Eco-Scale is a semi-quantitative tool that evaluates the greenness of a chemical synthesis by assigning penalty points based on six parameters: yield, cost of reagents, safety, technical setup, reaction conditions (temperature and time), and work-up/purification. nih.govnih.govtandfonline.com An ideal reaction starts with a score of 100, and penalty points are subtracted for each deviation from the ideal. A higher Eco-Scale score indicates a greener process. This tool provides a more comprehensive assessment than single metrics by incorporating practical and safety considerations. researchgate.net

Solvents are a major contributor to the environmental impact of chemical processes, often constituting the largest portion of the waste generated. york.ac.uk Green solvent selection guides, developed by consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) and CHEM21, provide a framework for choosing more sustainable solvents based on safety, health, and environmental criteria. ubc.carsc.orgjk-sci.comgctlc.org These guides rank solvents from recommended to banned, encouraging the use of greener alternatives like water, ethanol, or bio-derived solvents. jk-sci.comadvancedchemtech.com

Waste minimization in synthesis, particularly in multi-step processes like peptide synthesis which shares similarities with the synthesis of some this compound analogues, is a key focus. nih.gov Strategies include:

Optimizing reaction conditions to improve yield and reduce byproducts.

Using catalytic reagents instead of stoichiometric ones.

Minimizing the use of washing solvents in purification steps, for example, through the development of wash-free solid-phase peptide synthesis (SPPS) protocols. researchgate.net

Recycling solvents and catalysts where feasible. slideshare.net

Employing continuous flow chemistry , which can offer better control over reaction parameters, leading to higher yields and reduced waste. advancedchemtech.com

Scale-Up Considerations for Research and Pre-clinical Development

The transition of a synthetic route from the laboratory bench (milligrams to grams) to a larger scale for pre-clinical studies (kilograms) presents significant challenges. chemtek.co.indrugdiscoverytrends.com What works well on a small scale may not be feasible, safe, or economical at a larger scale.

Key considerations for the scale-up of the synthesis of this compound and its analogues include:

Route Selection: A synthetic route that is efficient and high-yielding on a small scale might need to be re-evaluated for large-scale production. Factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification become more critical. chromatographyonline.com

Process Safety: Reactions that are manageable in a laboratory fume hood may pose significant safety risks at scale. Exothermic reactions require careful thermal management to prevent runaways. The use of highly reactive or toxic reagents should be minimized or replaced with safer alternatives.

Catalyst Performance and Recovery: The efficiency of asymmetric catalysts can be sensitive to reaction conditions that change upon scale-up, such as mixing and heat transfer. chemtek.co.in The cost of chiral catalysts often necessitates their recovery and recycling, which needs to be factored into the process design. chiralpedia.com

Purification and Isolation: Purification methods that are practical in the lab, such as column chromatography, can be expensive and generate large volumes of solvent waste at an industrial scale. Crystallization is often the preferred method for purification of the final product and intermediates at a larger scale.

Regulatory Compliance: For pre-clinical development, the synthesis must be well-documented and the final compound must meet stringent purity specifications. The process should be robust and reproducible to ensure consistent quality of the active pharmaceutical ingredient (API). researchgate.netaltasciences.comfrontiersin.orgwuxiapptec.com

The following table highlights some of the key challenges and potential solutions when scaling up the synthesis of a chiral analogue of this compound.

| Challenge | Small-Scale Approach | Scale-Up Solution |

| Purification | Column Chromatography | Develop a robust crystallization method. |

| Reagent Stoichiometry | Use of excess reagents to drive reaction to completion. | Optimize stoichiometry to reduce cost and waste. |

| Catalyst Loading | Higher catalyst loading may be used. | Optimize catalyst loading and implement recovery/recycling protocols. |

| Solvent Choice | Use of convenient but potentially hazardous solvents (e.g., dichloromethane). | Replace with greener, safer solvents guided by solvent selection guides. ubc.ca |

| Heat Transfer | Simple heating/cooling baths. | Use of jacketed reactors with precise temperature control. |

Chemical Reactivity, Functionalization, and Derivatization Studies

Reaction Mechanisms and Pathways of 4-Benzamidohexanoic Acid

The reactivity of this compound is primarily dictated by its two key functional groups: the carboxylic acid and the amide.

Carboxylic Acid Group: The terminal carboxyl group is the most reactive site for many transformations.

Acid-Base Chemistry: As a carboxylic acid, it readily undergoes deprotonation in the presence of a base to form a carboxylate salt.

Acyl Substitution: The carboxyl group can be converted into more reactive derivatives, such as acyl chlorides, by reacting with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com These activated intermediates can then react with various nucleophiles.

Esterification: In the presence of an alcohol and an acid catalyst, it undergoes Fischer esterification to form the corresponding ester.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form new amide bonds. This reaction is typically facilitated by coupling reagents that activate the carboxyl group, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amide Group: The internal benzamido group is significantly less reactive than the carboxylic acid.

Hydrolysis: The amide bond is stable under most conditions but can be hydrolyzed back to benzoic acid and 4-aminocaproic acid under strong acidic or basic conditions with heating.

Reduction: The amide carbonyl can be reduced to a methylene group (CH₂) using powerful reducing agents, converting the benzamido group into a secondary amine linkage.

Synthesis and Characterization of Structural Derivatives of this compound

The functional handles on this compound allow for the synthesis of a diverse library of structural derivatives.

The synthesis of new amide derivatives is a common modification, achieved by reacting the terminal carboxylic acid with an amine. This amidization is a cornerstone of medicinal chemistry and materials science. youtube.com A convenient and widely used protocol involves activating the carboxylic acid with EDC and a catalytic amount of HOBt in the presence of a base like 4-(Dimethylamino)pyridine (DMAP) or Diisopropylethylamine (DIPEA). nih.gov This method is effective even for coupling with less reactive, electron-deficient amines. nih.gov

For example, coupling this compound with various amines yields a range of functionalized derivatives.

| Reactant Amine | Coupling Reagents | Resulting Derivative |

| Aniline | EDC, HOBt, DMAP | N-phenyl-4-benzamidohexanamide |

| Glycine methyl ester | EDC, HOBt, DIPEA | Methyl (4-benzamidohexanoyl)glycinate |

| Benzylamine | SOCl₂, then amine | N-benzyl-4-benzamidohexanamide |

The synthesis of imide derivatives is more complex and typically involves reacting a dicarboxylic anhydride with an amine. Starting from this compound, this would require a multi-step pathway, for instance, by first coupling the carboxylic acid to an amino acid to introduce a new amine functionality, which could then participate in an imide-forming reaction.

Beyond amide formation, other functional groups can be modified to alter the compound's properties.

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, benzyl esters) through Fischer esterification or by reacting an acyl chloride intermediate with the corresponding alcohol. These esters can serve as protecting groups or modulate the compound's polarity and bioavailability.

Aromatic Substitution: The benzoyl group's aromatic ring can undergo electrophilic aromatic substitution. The amide group is an ortho-, para-directing but deactivating group, meaning reactions like nitration or halogenation would proceed slower than on unsubstituted benzene (B151609) and would yield products substituted at the positions ortho and para to the amide linkage.

Alkyl Chain Modification: While less common, the hexanoic acid backbone could potentially be modified through radical reactions, though this often lacks selectivity.

Bio-conjugation Strategies Employing this compound

The bifunctional nature of this compound, with a reactive carboxylic acid and a stable core structure, makes it an excellent candidate for use as a chemical linker in bioconjugation. nih.govrsc.org

In bioconjugation, a linker serves to connect two or more molecules, such as a small-molecule drug to a targeting antibody or a fluorescent dye to a protein. This compound functions as a flexible spacer arm. The hexanoic acid chain provides distance and flexibility, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.

The most common strategy for attachment involves activating the terminal carboxylic acid. nih.gov This is often achieved by converting it into an N-hydroxysuccinimide (NHS) ester. The resulting activated ester is highly reactive toward primary amine groups, such as the side chain of lysine (B10760008) residues found abundantly on the surface of proteins and antibodies, forming a stable amide bond. nih.gov

The use of this compound as a linker is particularly relevant in the development of targeted therapeutic and diagnostic agents.

Radiolabeling: In the field of nuclear medicine, targeting molecules like monoclonal antibodies are often labeled with radioactive isotopes for imaging (e.g., PET scans) or therapy. nih.gov A common strategy involves attaching a chelating agent, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to the antibody. nih.gov A linker molecule structurally similar to this compound can be used to connect the chelator to the antibody. The linker's carboxylic acid is activated (e.g., as an NHS ester) and reacted with lysine residues on the antibody, while the other end of the linker is attached to the chelator. This ensures the radioisotope, held by the chelator, is securely attached to the antibody without disrupting its binding site. nih.gov

Chemical Probe Design: Chemical probes are molecules used to study biological systems, often consisting of a targeting element, a reporter (e.g., fluorophore, biotin), and a linker. nih.gov this compound can serve as the linker component. Its defined length and chemical stability are advantageous for creating well-characterized probes where the distance between the targeting moiety and the reporter is controlled.

| Application | Role of this compound | Attachment Chemistry Example | Target Biomolecule |

| Radiolabeling | Linker between antibody and chelator | Carboxylic acid activation (NHS ester) followed by reaction with lysine | Monoclonal Antibody |

| Chemical Probes | Spacer between targeting ligand and reporter tag | Carboxylic acid activation (NHS ester) followed by reaction with an amine-modified reporter | Protein, Receptor |

| Drug Delivery | Linker in Antibody-Drug Conjugates (ADCs) | Carboxylic acid reaction with an amine or hydroxyl on the drug | Antibody |

Spectroscopic and Structural Elucidation in Research Contexts

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Benzamidohexanoic acid would be expected to show several characteristic absorption bands. A very broad peak from 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. The spectrum would also feature two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid (~1710 cm⁻¹) and one for the amide (Amide I band, ~1640 cm⁻¹). scielo.org.mx The N-H stretching vibration of the secondary amide would appear around 3300 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Amide | N-H Stretch | ~3300 (sharp/broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Carboxylic Acid | C=O Stretch | ~1710 (strong) |

| Amide | C=O Stretch (Amide I) | ~1640 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. This compound contains a benzoyl chromophore. It would be expected to exhibit characteristic π→π* transitions due to the benzene (B151609) ring and the carbonyl group, with maximum absorbance (λmax) typically occurring in the 200-300 nm range.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (ESI-MS, GC/MS, LC-MS/HRMS)

Mass spectrometry is a destructive technique used to determine the molecular weight and structural fragments of a compound.

Molecular Weight: High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₁₃H₁₇NO₃), which is 235.1208 g/mol . Techniques like Electrospray Ionization (ESI) would likely show pseudomolecular ions such as [M+H]⁺ (m/z 236.1281) in positive ion mode or [M-H]⁻ (m/z 234.1136) in negative ion mode.

Fragmentation Analysis: The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include the loss of water (-18 Da), the loss of the carboxyl group (-45 Da), and cleavage at the amide bond, leading to characteristic fragments such as the benzoyl cation (m/z 105).

X-ray Diffraction Analysis for Solid-State Structure Determination

Chromatographic Methods for Purity and Mixture Analysis (HPLC, TLC)

Chromatographic techniques are essential for separating the compound from impurities and confirming its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing the purity of carboxylic acids and amides. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). The compound's purity would be assessed by the area of its corresponding peak in the chromatogram, detected by a UV detector set to a wavelength where the benzoyl chromophore absorbs.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for monitoring the progress of a reaction and assessing the purity of a sample. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase of ethyl acetate (B1210297) and hexanes, often with a small amount of acetic or formic acid to ensure proper spot shape for the carboxylic acid, would be appropriate. The position of the spot, represented by its retardation factor (Rf), would be visualized under a UV lamp.

Biological and Biochemical Investigations of 4 Benzamidohexanoic Acid in Vitro/pre Clinical Focus

In Vitro Pharmacological Profiling and Activity Assessment

While research specifically on 4-Benzamidohexanoic acid is limited, extensive studies on its structural analogs and derivatives, particularly those involving N-benzoyl amino acids and 4-benzamidobenzoic acid, have revealed a range of biological activities.

The antimicrobial potential of compounds structurally related to this compound has been a subject of significant investigation. Studies have shown that while some N-benzoyl amino acid ligands themselves may lack inherent antibacterial properties, their metal complexes can exhibit significant activity. researchgate.net For instance, copper (II), cobalt (II), or nickel (II) complexes of N-[(benzoylamino)-thioxomethyl]-amino acids were found to be active against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. researchgate.net

Further research into amino acid-(N`-benzoyl) hydrazide derivatives and their copper and cadmium complexes demonstrated antimicrobial activity, with several compounds showing efficacy comparable to the antibiotic ampicillin (B1664943) against S. aureus and E. coli. [3, 22] Similarly, hybrid molecules created by linking amoxicillin (B794) with derivatives of benzoic acid resulted in compounds with improved activity against methicillin-resistant S. aureus (MRSA). The antibacterial activity of this class of compounds is further supported by findings that new derivatives of 4-oxoquinazolin-3(4H)-yl)benzoic acid showed potent and selective inhibition of S. aureus with Minimum Inhibitory Concentrations (MICs) as low as 0.25-0.5 µg/mL. nih.gov

In the realm of antifungal research, N-benzoyl amino acids and their ester derivatives have been evaluated against filamentous fungi. uctm.edu Notably, certain derivatives showed remarkable activity against Fusarium temperatum and Aspergillus fumigatus. uctm.edu Other research on novel carboxylic acid amides has also demonstrated moderate to good activity against various phytopathogenic fungi, including Pythium aphanidermatum and Rhizoctonia solani. [7, 9, 10] Furthermore, Schiff bases derived from 4-aminobenzoic acid, a related structure, have displayed potent broad-spectrum antifungal properties.

Table 1: Antimicrobial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Target Organism(s) | Key Findings | Citations |

|---|---|---|---|

| N-[(benzoylamino)-thioxomethyl]-amino acid metal complexes | E. coli, S. aureus | Ligands were inactive, but metal complexes (Cu, Co, Ni) showed antibacterial activity. | researchgate.net |

| Amino acid-(N`-benzoyl) hydrazides | S. aureus, E. coli | Several derivatives and their metal complexes showed activity comparable to ampicillin. | nih.govmdpi.com |

| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | S. aureus (including MDR strains) | Potent and selective activity with MICs of 0.25-0.5 µg/mL. | nih.gov |

| N-benzoyl amino esters | Fusarium temperatum, Aspergillus fumigatus | Exhibited relevant to remarkable antifungal activity. | scielo.org.mx |

| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | Showed better activity (MIC = 64 µg/ml) than amoxicillin alone (MIC = 128 µg/ml). | nih.gov |

| Schiff bases of 4-aminobenzoic acid | Various fungi, MRSA | Displayed potent broad-spectrum antifungal and antibacterial properties. | nih.gov |

A significant area of investigation for derivatives of this compound has been their anti-inflammatory potential, primarily through the inhibition of the soluble epoxide hydrolase (sEH) enzyme. nih.govresearchgate.net The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory effects. nih.gov By inhibiting sEH, the levels of beneficial EETs are increased, which can lead to reduced inflammation. nih.govresearchgate.net

Research on two series of 4-benzamidobenzoic acid hydrazide derivatives demonstrated considerable in vitro sEH inhibitory activity. nih.govresearchgate.net This activity is attributed to the amide or urea (B33335) groups in the molecular structure, which are thought to fit well within the catalytic pocket of the sEH enzyme. nih.gov The inhibition of sEH represents a promising therapeutic strategy for conditions such as vascular inflammation and hypertension. nih.govresearchgate.net Newer generations of sEH inhibitors based on these scaffolds have been developed with improved water solubility and pharmacokinetic profiles compared to earlier inhibitors like AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid). nih.gov

While direct studies on the anticancer properties of this compound are not prominent in the literature, various structurally related compounds, particularly amide derivatives of carboxylic acids, have been evaluated for their cytotoxic effects against cancer cell lines.

For example, Schiff bases derived from the related compound 4-aminobenzoic acid (PABA) were screened as potential cytotoxic agents and showed notable activity against the human liver cancer cell line HepG2, with IC₅₀ values of 15.0 µM or greater. nih.gov Other studies on different classes of amide-containing compounds have also shown promise. New benzoxazole (B165842) derivatives were found to be selective towards MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net Research on indole-aryl amides identified a compound that was particularly active against the HT29 colon cancer cell line (IC₅₀ = 2.61 µM) and promoted cell cycle arrest and apoptosis. uctm.edu

Table 2: Antiproliferative Activity of Structurally Related Amide-Carboxylic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (IC₅₀/GI₅₀) | Key Findings | Citations |

|---|---|---|---|---|

| Schiff bases of 4-aminobenzoic acid | HepG2 (Liver) | ≥ 15.0 µM | Showed notable cytotoxicity. | nih.gov |

| Indole-aryl amides | HT29 (Colon), PC3 (Prostate), J6 (Leukemia) | 2.61 µM (HT29), 0.39 µM (PC3), 0.37 µM (J6) | Compound 5 showed noteworthy selectivity towards HT29 cells. | uctm.edu |

| Benzoxazole derivatives | MCF-7, MDA-MB-231 (Breast) | Not specified | Compounds 8e and 7a were most selective towards MCF-7 and MDA-MB-231, respectively. | researchgate.net |

| 2-Aminobenzothiazole hybrids | A-2780 (Ovarian), HT-29 (Colon), MCF-7 (Breast) | Not specified | Compounds exhibited antitumor effects against the tested cancer cell lines. | mdpi.com |

| Betulonic acid amides | MCF-7 (Breast), A-375 (Melanoma), COLO 829 (Melanoma) | Not specified | Derivative EB171 showed significant cytotoxic effect on cancer cells but not normal cells. | nih.gov |

Beyond the specific activities mentioned above, the structural components of this compound suggest other potential biological roles. The 6-aminohexanoic acid moiety is a known synthetic lysine (B10760008) analog used clinically as an antifibrinolytic drug. mdpi.comisnff-jfb.com In biochemical research, 6-aminohexanoic acid is frequently employed as a flexible, hydrophobic linker or spacer in the synthesis of modified peptides and other biologically active structures. mdpi.comisnff-jfb.com

The most significant other biological activity identified for its derivatives is the inhibition of soluble epoxide hydrolase (sEH). nih.govresearchgate.net This activity is not only linked to anti-inflammatory effects but also positions these compounds as potential therapeutic agents for hypertension and other cardiovascular diseases. nih.gov

Molecular Mechanisms of Action and Target Identification

Understanding the specific molecular targets and mechanisms of action is crucial for drug development. For derivatives of this compound, the primary molecular target identified in preclinical studies is the soluble epoxide hydrolase enzyme.

The most well-characterized mechanism of action for derivatives of this compound is the inhibition of soluble epoxide hydrolase (sEH). nih.govresearchgate.net Studies on 4-benzamidobenzoic acid hydrazide derivatives confirmed that they target the sEH enzyme, with the amide group acting as a key pharmacophore that interacts with the hydrolase catalytic pocket. nih.gov This interaction is believed to involve key amino acid residues, such as tyrosine and aspartate, within the enzyme's active site. nih.gov

Kinetic studies provide insight into how an inhibitor interacts with an enzyme. While specific kinetic constants for this compound derivatives are not always detailed, related research on other sEH inhibitors, such as the tetrapeptide YMSV, has characterized the interaction as mixed-competitive inhibition. sciopen.com A mixed-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). sciopen.com

Table 3: Enzyme Inhibition Profile of 4-Benzamidobenzoic Acid Hydrazide Derivatives

| Inhibitor Compound | Target Enzyme | Inhibition % | Reference Compound | Key Findings | Citations |

|---|---|---|---|---|---|

| 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | Soluble Epoxide Hydrolase (sEH) | 72% | AUDA | Identified as the most potent inhibitor among the synthesized series. | nih.govresearchgate.net |

| Various 4-benzamidobenzoic acid hydrazide derivatives | Soluble Epoxide Hydrolase (sEH) | Varies | AUDA | Exhibited considerable in-vitro sEH inhibitory activity. | nih.govresearchgate.net |

Receptor and Transporter Binding Studies in Experimental Models

The investigation of a compound's interaction with physiological receptors and transporters is a cornerstone of pre-clinical research. These studies are essential for elucidating the mechanism of action and potential therapeutic targets of a new chemical entity like this compound. Radioligand binding assays are a primary method used for this purpose, allowing for the quantification of receptor-ligand interactions. nih.govnih.gov

In a typical experimental setup, cell membranes expressing the target receptor are incubated with a radiolabeled ligand known to bind to the receptor. By measuring the displacement of the radioligand by the test compound (in this hypothetical case, this compound), researchers can determine the compound's binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). mdpi.com These studies can be conducted for a wide array of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to build a comprehensive binding profile.

Similarly, transporter binding assays are crucial for understanding a compound's potential to interact with transporter proteins, which can affect its absorption, distribution, and excretion. These assays follow similar principles to receptor binding studies, often using cells that overexpress a specific transporter.

Table 1: Hypothetical Receptor Binding Profile for this compound

| Receptor/Transporter Target | Assay Type | Measured Affinity (Ki/IC50) |

| GABAA Receptor | Radioligand Competition | Data Not Available |

| Dopamine Transporter (DAT) | Radioligand Competition | Data Not Available |

| Serotonin Transporter (SERT) | Radioligand Competition | Data Not Available |

| Fatty Acid Binding Protein (FABP) | Fluorescence-based | Data Not Available |

This table is illustrative and does not represent real experimental data.

Cellular Pathway Modulation (e.g., NF-κB, MAPK, Nrf2 signaling)

Investigating how a compound like this compound modulates key cellular signaling pathways provides insight into its potential effects on cellular processes such as inflammation, stress response, and proliferation. The Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are critical regulators of these processes.

NF-κB Signaling: The NF-κB pathway is a central mediator of inflammatory responses. nih.govabeomics.com Its activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. researchgate.net Compounds that inhibit NF-κB activation are of significant interest as potential anti-inflammatory agents. nih.gov The effect of a compound on this pathway can be assessed by measuring the phosphorylation of key proteins like IκBα and the nuclear translocation of NF-κB subunits (e.g., p65) in cell-based assays, often using techniques like Western blotting or immunofluorescence. researchgate.net Short-chain fatty acids, a class of molecules with some structural similarity to the hexanoic acid portion of the subject compound, have been shown to lower NF-κB transactivation. mdpi.com

MAPK Signaling: The MAPK family of proteins (including JNK, p38, and ERK) is involved in responding to extracellular stimuli and regulating a variety of cellular activities, including proliferation, differentiation, and apoptosis. nih.gov The phosphorylation status of these kinases can be used as a biomarker for pathway activation. A compound's ability to inhibit or activate MAPK signaling can be quantified through in vitro kinase assays or by analyzing protein phosphorylation in treated cells. nih.gov

Nrf2 Signaling: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. nih.govnih.gov Activation of Nrf2 leads to the expression of a suite of cytoprotective genes. nih.gov Nrf2 activators are being investigated for their therapeutic potential in diseases associated with oxidative stress. nih.gov Modulation of this pathway can be determined by measuring the nuclear accumulation of Nrf2 and the expression of its target genes, such as heme oxygenase-1 (HO-1).

Protein-Ligand Interaction Studies

Understanding the direct physical interaction between a compound and its protein target at a molecular level is a key goal of pre-clinical research. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about the binding of a ligand like this compound to its target protein. nih.govnih.gov

Computational molecular docking is another powerful tool used to predict and analyze these interactions. rsc.org By modeling the binding of the ligand into the active site of a protein, researchers can identify key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding affinity and specificity. rsc.org These studies are fundamental for understanding the mechanism of action and for the rational design of more potent and selective analogues. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. nih.govresearchgate.net The goal is to identify the key chemical moieties (pharmacophore) responsible for the desired biological effect and to guide the synthesis of more potent and selective compounds. nih.gov For this compound, SAR studies would involve modifying the benzamido group, the hexanoic acid chain, and the linkage between them.

For instance, substitutions on the phenyl ring of the benzamido group could be explored to enhance binding affinity or selectivity for a particular target. The length and branching of the hexanoic acid chain could also be altered to optimize interactions with the binding pocket of a target protein.

Rational Design of Derivatives Based on SAR

The insights gained from SAR studies form the basis for the rational design of new derivatives. nih.gov If, for example, SAR studies indicated that a hydroxyl group at a specific position on the phenyl ring enhances activity, new analogues incorporating this feature would be synthesized and tested. Computational modeling, informed by protein-ligand interaction studies, plays a significant role in this process, allowing for the in silico screening of virtual compounds before committing to their chemical synthesis. acs.org

Lead Optimization Strategies in Pre-clinical Research

Lead optimization is the iterative process of refining the chemical structure of a lead compound to improve its drug-like properties. nih.gov This goes beyond just improving potency and includes optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as reducing potential toxicity. acs.orgnih.gov

For a compound like this compound, lead optimization strategies might include:

Modifying Lipophilicity: Adjusting the lipophilicity of the molecule to improve its solubility and membrane permeability.

Blocking Metabolic Sites: Introducing chemical modifications at sites prone to metabolic degradation to increase the compound's half-life.

Improving Selectivity: Fine-tuning the structure to enhance its affinity for the desired target while reducing off-target effects.

This multi-parameter optimization is a critical phase in the drug discovery pipeline, aiming to develop a pre-clinical candidate with a desirable balance of efficacy, safety, and pharmacokinetic properties. nih.gov

Computational and Theoretical Studies of 4 Benzamidohexanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are cornerstones of computational chemistry, used to explore the conformational landscape and dynamic behavior of molecules over time. kallipos.gr For a flexible molecule such as 4-benzamidohexanoic acid, which contains a rotatable benzamide (B126) group and a hexanoic acid chain, these methods are particularly insightful.

Molecular Modeling involves constructing a three-dimensional model of the molecule. This initial structure can be generated using standard bond lengths and angles and then optimized to find a low-energy conformation. This process, known as energy minimization, is crucial for obtaining a realistic representation of the molecule's preferred geometry.

Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of atoms and bonds over a specific period, governed by the principles of classical mechanics. kallipos.gr An MD simulation can reveal:

Conformational Flexibility: How the molecule folds and changes shape in different environments (e.g., in a vacuum, in water, or near a biological target). The hexanoic acid chain's flexibility is a key determinant of how the molecule can adapt its shape to fit into a binding pocket. mdpi.com

Stability of Conformations: By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring conformations of the molecule.

Intermolecular Interactions: MD simulations can model how this compound interacts with solvent molecules, ions, or larger biological macromolecules like proteins. For instance, studies on other benzamide derivatives have used MD simulations to understand how these molecules can stabilize or alter the flexibility of enzymes upon binding. mdpi.com

A typical MD simulation for this compound would involve placing the molecule in a simulated box of water molecules, heating the system to a physiological temperature, and then running the simulation for several nanoseconds to microseconds to observe its dynamic behavior.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

While molecular mechanics relies on classical physics, quantum chemical calculations use the principles of quantum mechanics to provide a more detailed description of a molecule's electronic structure. openaccessjournals.com These methods, such as Density Functional Theory (DFT) and ab initio calculations, are computationally intensive but offer high accuracy. wikipedia.orgaps.org

Density Functional Theory (DFT) is a popular quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT can be used to determine:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negatively charged) and electron-poor (positively charged). The oxygen atoms of the carboxyl and amide groups would be expected to be electron-rich, making them potential hydrogen bond acceptors, while the amide hydrogen would be electron-poor and act as a hydrogen bond donor. rsc.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Atomic Charges: DFT can calculate the partial charge on each atom, providing further insight into its reactivity and interaction with other molecules.

Ab initio (from first principles) calculations are another class of quantum chemical methods that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods can be even more accurate than DFT but are also more computationally expensive. They can be used to validate the results obtained from DFT and to provide benchmark data for more complex systems.

The table below summarizes the types of data that can be obtained from quantum chemical calculations for this compound.

| Calculated Property | Significance for this compound | Computational Method |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A large gap suggests high stability. | DFT, ab initio |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. | DFT |

| Dipole Moment | Predicts the molecule's polarity and solubility in various solvents. | DFT, ab initio |

| Atomic Partial Charges | Quantifies the charge distribution, influencing intermolecular interactions. | DFT |

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Given that many benzamide derivatives are known to be histone deacetylase (HDAC) inhibitors, a likely application of molecular docking for this compound would be to predict its binding affinity and mode to various HDAC isoforms. researchgate.netnih.govmdpi.com The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D conformation of this compound.

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various possible orientations and conformations are sampled. researchgate.net

Scoring and Analysis: Each docked pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

For this compound, docking studies could reveal whether the benzamide group can interact with key residues in the active site of a target protein, while the hexanoic acid chain could occupy a hydrophobic channel. Docking studies on similar N-benzoyl amino acids have been used to predict their binding to enzymes like fungal chitinase (B1577495) and DNA methyltransferases. nih.govscielo.org.mxscielo.org.mx

The following table illustrates the kind of information that can be obtained from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Description | Example Finding |

| Binding Affinity (kcal/mol) | Estimated free energy of binding; a more negative value indicates stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | Hydrogen bond with Serine; Pi-stacking with Phenylalanine. |

| Predicted Binding Pose | The 3D orientation and conformation of the ligand within the binding site. | The benzoyl group is oriented towards a hydrophobic pocket. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules; used to compare docked poses. | 1.5 Å |

In Silico ADME Prediction and Pharmacophore Modeling for Research Design

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction uses computational models to estimate these properties, saving time and resources in the early stages of drug discovery. ijper.orgnih.gov

For this compound, various ADME parameters can be predicted using online tools and specialized software:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) can be estimated.

Distribution: Predictions can be made about plasma protein binding (PPB) and whether the compound is likely to cross the blood-brain barrier (BBB).

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: The likelihood of renal excretion can be estimated.

Toxicity: Potential toxicities, such as hepatotoxicity or cardiotoxicity, can be flagged for further investigation.

Pharmacophore modeling is another important computational tool. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. By analyzing a set of known active compounds, a pharmacophore model can be generated. This model can then be used to screen large databases of compounds to identify new potential hits that match the pharmacophore, or to guide the design of new molecules with improved activity. For instance, pharmacophore models have been successfully used in the discovery of novel HDAC inhibitors. researchgate.net

The table below shows a sample of in silico ADME predictions that could be generated for this compound.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate | A significant fraction may be bound to plasma proteins. |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions involving this enzyme. |

| Lipinski's Rule of Five | 0 violations | Good drug-like properties. |

Chemoinformatics and Bioinformatics Applications in Research

Chemoinformatics and bioinformatics are interdisciplinary fields that use computational methods to analyze large datasets of chemical and biological information, respectively. This compound can be a subject of study within these fields in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net If a series of analogs of this compound were synthesized and tested, QSAR could be used to identify the key structural features that contribute to their activity, guiding the design of more potent compounds.

Virtual Screening: Chemoinformatics databases containing millions of compounds can be virtually screened using techniques like molecular docking or pharmacophore modeling to identify molecules with a similar profile to this compound or that are predicted to be active against a specific target. nih.gov

Target Identification: Bioinformatics tools can be used to search for potential protein targets for this compound by comparing its structure to known ligands in biological databases. This can help to elucidate its mechanism of action or identify potential off-target effects.

Pathway Analysis: If this compound is found to modulate the activity of a specific protein, bioinformatics tools can be used to analyze the biological pathways in which that protein is involved, providing a broader understanding of the compound's potential physiological effects.

Analytical Methodologies for Research and Quality Control of 4 Benzamidohexanoic Acid

Development and Validation of Quantitative Analytical Procedures

The development and validation of an analytical procedure are critical to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the quantification of 4-Benzamidohexanoic acid. This process is governed by international guidelines, primarily the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology." The validation process involves a series of laboratory investigations that assess the performance characteristics of the method.

A typical quantitative method for a compound like this compound would likely involve High-Performance Liquid Chromatography (HPLC) with UV detection, owing to the benzamido group which contains a chromophore. The validation would demonstrate that the chosen method is fit for purposes such as quantifying the compound in bulk material or assessing its purity.

Linearity studies are performed to demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte within a specified range.

Methodology: A standard stock solution of highly purified this compound would be prepared and subsequently diluted to create a series of at least five different concentrations. These solutions would then be analyzed. The response (e.g., peak area from an HPLC chromatogram) is plotted against the known concentration of the analyte.

Acceptance Criteria: The relationship between concentration and response is evaluated using statistical methods, such as a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) is expected to be close to 1.00 (typically >0.999). The y-intercept of the regression line should be insignificant compared to the response at the lowest concentration level.

Illustrative Data for Linearity:

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 50 | 251,000 |

| 75 | 374,500 |

| 100 | 502,000 |

| 125 | 626,500 |

This table is for illustrative purposes only.

Range: The range is the interval between the upper and lower concentration levels of the analyte that has been demonstrated to be determined with suitable linearity, accuracy, and precision. For the assay of a drug substance, the typical range is 80% to 120% of the test concentration.

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations, each replicated three times). Accuracy is reported as the percent recovery of the known added amount of analyte or as the difference between the mean and the accepted true value.

Illustrative Data for Accuracy:

| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80% | 80.0 | 79.8 | 99.75 |

| 100% | 100.0 | 100.3 | 100.30 |

This table is for illustrative purposes only.

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.

Intermediate Precision (Inter-assay Precision): This evaluates the method's variability within the same laboratory, but considers variations such as different days, different analysts, or different equipment.

The standard deviation (SD) and relative standard deviation (RSD) are calculated for the results.

Illustrative Data for Precision:

| Precision Level | Parameter | Result (e.g., % Assay) | RSD (%) |

|---|---|---|---|

| Repeatability | n=6 | 99.8, 100.1, 99.9, 100.2, 99.7, 100.0 | ≤ 1.0% |

| Intermediate Precision | Day 1 vs. Day 2 | - | ≤ 2.0% |

This table is for illustrative purposes only. Acceptance criteria (RSD %) can vary based on the application.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Methodology: For a specificity study of this compound, one would analyze a placebo (formulation without the active ingredient), known related impurities, and the analyte itself. In an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from peaks of other components. Peak purity analysis using a photodiode array (PDA) detector is a common technique to confirm that the analyte peak is not co-eluting with other substances.

Acceptance Criteria: The method is considered specific if there is no interference from the placebo or other potential impurities at the retention time of the this compound peak.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Methodology: LOD and LOQ are commonly determined based on the signal-to-noise ratio. For the LOD, a signal-to-noise ratio of 3:1 is typical. For the LOQ, a signal-to-noise ratio of 10:1 is generally accepted. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Illustrative Data for LOD and LOQ:

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise (3:1) | 0.5 |

This table is for illustrative purposes only.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Methodology: For an HPLC method for this compound, robustness would be tested by intentionally varying parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., ±2% organic solvent)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

Different columns (lots/batches)

The effect of these variations on the analytical results (e.g., peak retention time, area, and resolution) is evaluated, often through a design of experiments (DoE) approach.

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from potential degradation products, impurities, and excipients.

Methodology: To develop a SIAM for this compound, forced degradation (stress testing) studies would be performed. A sample of the compound would be subjected to harsh conditions to intentionally induce degradation. These conditions typically include:

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Thermal Degradation: Exposure to high heat.

Photodegradation: Exposure to light that meets or exceeds ICH Q1B guidelines for photostability testing.

The stressed samples are then analyzed by the proposed method (e.g., HPLC). The goal is to separate the intact this compound peak from all degradation product peaks. Mass balance calculations are often performed to ensure that the decrease in the amount of the active compound is accounted for by the formation of degradation products.

Acceptance Criteria: The method is considered stability-indicating if it can resolve the main analyte peak from all degradation product peaks with adequate resolution (typically >1.5). Peak purity analysis should confirm the spectral homogeneity of the analyte peak in the presence of its degradants.

Impurity Profiling and Degradation Product Characterization for Research-Grade Materials

Impurity profiling is a critical aspect of quality control for any research-grade chemical, as the presence of even minor impurities can significantly impact experimental outcomes. thermofisher.com The process involves the detection, identification, and quantification of each impurity present in the bulk material. researchgate.netmdpi.com Similarly, the characterization of degradation products is crucial for understanding the stability of the compound under various stress conditions. biopharminternational.comajrconline.org

For this compound, a multifaceted approach employing various chromatographic and spectroscopic techniques is necessary for a comprehensive impurity and degradation profile. High-performance liquid chromatography (HPLC) is a primary tool for separating impurities from the main compound. nih.govhplc.eu The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection. Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for the analysis of volatile or semi-volatile impurities that may be present from the synthesis process. thermofisher.comnih.gov

Forced degradation studies are intentionally conducted to predict the likely degradation products of this compound that might form under various storage and handling conditions. youtube.comnih.gov These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. biopharminternational.comyoutube.comnih.gov The degradation products are then identified and characterized using hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net

Table 1: Illustrative Forced Degradation Study Conditions and Potential Degradation Products of this compound

| Stress Condition | Reagent/Parameter | Potential Degradation Product | Analytical Technique for Characterization |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 4-Aminohexanoic acid, Benzoic acid | LC-MS, GC-MS |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 4-Aminohexanoic acid, Benzoic acid | LC-MS, GC-MS |

| Oxidation | 3% H₂O₂, RT, 24h | Hydroxylated derivatives | LC-MS/MS |

| Thermal | 80°C, 48h | Decarboxylation products | GC-MS |

| Photolytic | UV light (254 nm), 24h | Products of photolytic cleavage | LC-MS, UV Spectroscopy |

This table presents hypothetical data for illustrative purposes.

Reference Standard Preparation and Characterization for Research Applications

A well-characterized reference standard is indispensable for the accurate quantification and identification of a compound in research and quality control. biopharminternational.com A reference standard for this compound should be of the highest possible purity and thoroughly characterized using a battery of analytical techniques.

The preparation of a reference standard typically involves the synthesis of the compound followed by rigorous purification steps, such as recrystallization or preparative chromatography, to remove any impurities. researchgate.netnih.gov Once a high-purity material is obtained, its identity and structure are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

The purity of the reference standard is then quantitatively assessed using multiple analytical techniques to ensure the absence of any significant impurities. biopharminternational.com HPLC with a universal detector, such as a Charged Aerosol Detector (CAD), or a UV detector at an appropriate wavelength, is commonly used to determine chromatographic purity. ekb.eghelixchrom.com Residual solvents are typically quantified by GC-FID, and the water content is determined by Karl Fischer titration. The content of inorganic impurities can be assessed by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Table 2: Example of Analytical Techniques for the Characterization of a this compound Reference Standard

| Analytical Technique | Parameter Measured | Illustrative Result |

| ¹H NMR | Structural Confirmation | Conforms to the structure of this compound |

| ¹³C NMR | Structural Confirmation | Conforms to the structure of this compound |

| Mass Spectrometry (MS) | Molecular Weight | [M+H]⁺ at m/z 222.1125 |

| Infrared (IR) Spectroscopy | Functional Groups | Presence of C=O, N-H, and O-H stretching vibrations |

| HPLC-UV (230 nm) | Chromatographic Purity | >99.8% |

| Residual Solvents (GC-FID) | Solvent Content | <0.1% |

| Karl Fischer Titration | Water Content | <0.2% |

| ICP-MS | Inorganic Impurities | Below detection limits |

This table presents hypothetical data for illustrative purposes.

Bioanalytical Methods for Experimental Biological Matrices (Non-Human)

The study of the pharmacokinetic and pharmacodynamic properties of this compound in preclinical research necessitates the development of sensitive and selective bioanalytical methods for its quantification in non-human biological matrices such as plasma, urine, and tissue homogenates. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and speed. researchgate.net The development of an LC-MS/MS method for this compound would involve optimizing several key parameters.

Sample preparation is a critical first step to remove interfering substances from the biological matrix and to concentrate the analyte. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the properties of the analyte and the nature of the biological matrix.

Chromatographic conditions, including the choice of the analytical column (typically a C18 reversed-phase column) and the mobile phase composition, are optimized to achieve a short run time and good peak shape for this compound and its internal standard. sielc.com An internal standard, a structurally similar molecule, is added to the samples to correct for variations in sample processing and instrument response.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. nih.gov The method must be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Table 3: Illustrative Parameters for a Validated LC-MS/MS Method for this compound in Rat Plasma

| Parameter | Description | Illustrative Value/Result |

| Analyte | This compound | - |

| Internal Standard | This compound-d5 | - |

| Biological Matrix | Rat Plasma | - |

| Sample Preparation | Protein Precipitation with Acetonitrile (B52724) | - |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | - |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid | - |

| Flow Rate | 0.4 mL/min | - |

| Ionization Mode | Electrospray Ionization (ESI), Positive | - |

| MRM Transition (Analyte) | m/z 222.1 -> 122.1 | - |

| MRM Transition (IS) | m/z 227.1 -> 127.1 | - |

| Linearity Range | 1 - 1000 ng/mL | r² > 0.99 |

| Accuracy & Precision | Within ±15% (at LLOQ, ±20%) | Conforms |

| Matrix Effect | Minimal | Conforms |

| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) | Conforms |

This table presents hypothetical data for illustrative purposes.

Applications of 4 Benzamidohexanoic Acid in Chemical Biology and Material Science Research

Role as a Chemical Probe and Biological Tool

Currently, there is limited publicly available research detailing the direct use of 4-Benzamidohexanoic acid as a standalone chemical probe or biological tool for the investigation of biological pathways or target identification. Its utility in this context is primarily as a structural component of larger, more complex molecules designed for specific biological targets.

Utilization as a Scaffold in Drug Discovery Research (Pre-clinical)

The core structure of this compound has been identified as a viable scaffold in the design of new therapeutic agents. A scaffold in drug discovery is a central molecular framework upon which additional chemical groups can be built to create a library of compounds with the potential for specific biological activity.

While direct application in fragment-based drug discovery is not extensively documented for this compound itself, its structural motifs are relevant. Fragment-based approaches involve screening small, low-complexity molecules (fragments) that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. The benzamide (B126) group and the hexanoic acid chain of this compound represent common fragments that could be used in such a discovery process.